molecular formula C24H26N6O4 B11458850 6-(4-methoxyphenyl)-2-{2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione

6-(4-methoxyphenyl)-2-{2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione

Cat. No.: B11458850
M. Wt: 462.5 g/mol
InChI Key: NJRLULGOVYQXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-METHOXYPHENYL)-2-{2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE is a complex organic compound that features a unique combination of functional groups, including methoxyphenyl, methylphenyl, piperazine, and imidazo[4,3-c][1,2,4]triazole. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of enzymes involved in neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHOXYPHENYL)-2-{2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, microwave-assisted synthesis, and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(4-METHOXYPHENYL)-2-{2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols .

Scientific Research Applications

6-(4-METHOXYPHENYL)-2-{2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-METHOXYPHENYL)-2-{2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE involves inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of acetylcholine, a neurotransmitter essential for cognitive function. By inhibiting these enzymes, the compound increases acetylcholine levels, potentially improving cognitive function in patients with neurodegenerative diseases .

Properties

Molecular Formula

C24H26N6O4

Molecular Weight

462.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2-[2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]-7H-imidazo[5,1-c][1,2,4]triazole-3,5-dione

InChI

InChI=1S/C24H26N6O4/c1-17-4-3-5-19(14-17)26-10-12-27(13-11-26)22(31)16-29-24(33)30-21(25-29)15-28(23(30)32)18-6-8-20(34-2)9-7-18/h3-9,14H,10-13,15-16H2,1-2H3

InChI Key

NJRLULGOVYQXIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CN3C(=O)N4C(=N3)CN(C4=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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